1-Bromo-3,5-difluoro-2-iodobenzene
Overview
Description
1-Bromo-3,5-difluoro-2-iodobenzene: is an organic compound with the molecular formula C6H2BrF2I and a molecular weight of 318.89 g/mol . It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Mode of Action
It’s known that halogenated aromatic compounds like this can participate in various chemical reactions, including electrophilic aromatic substitution and metal-catalyzed couplings . These reactions can lead to the formation of complex structures that may interact with biological targets.
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (31889 g/mol ) and its physical form (off-white to light-yellow powder or crystals ), may influence its pharmacokinetic behavior.
Result of Action
It’s known that the compound can be used as a reactant in the preparation of (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones, which are inhibitors of plasminogen . These inhibitors can potentially prevent or treat diseases by controlling the conversion of plasminogen to plasmin, an enzyme involved in blood clot dissolution.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-difluoro-2-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of a suitable benzene derivative. For instance, starting from 1,3-difluorobenzene, bromination and iodination can be sequentially performed under controlled conditions to introduce the bromine and iodine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,5-difluoro-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in oxidation reactions to form corresponding phenols or reduction reactions to yield dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include phenols and quinones.
Scientific Research Applications
1-Bromo-3,5-difluoro-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Medicinal Chemistry: It is employed in the design and synthesis of novel drug candidates, particularly those targeting specific biological pathways.
Comparison with Similar Compounds
- 1-Bromo-2-iodobenzene
- 1-Bromo-3-fluoro-2-iodobenzene
- 2-Bromo-4,6-difluoroiodobenzene
Uniqueness: 1-Bromo-3,5-difluoro-2-iodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable for specialized applications in organic synthesis and material science .
Properties
IUPAC Name |
1-bromo-3,5-difluoro-2-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2I/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJGFGWQNCPZBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334028 | |
Record name | 1-Bromo-3,5-difluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-11-2 | |
Record name | 1-Bromo-3,5-difluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4,6-difluoroiodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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